molecular formula C18H18ClN3OS2 B2505543 (5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897476-58-3

(5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2505543
CAS No.: 897476-58-3
M. Wt: 391.93
InChI Key: QXTGFBZCQYTUPS-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of thiophene, benzo[d]thiazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of thiophene to obtain 5-chlorothiophene. This intermediate is then subjected to a coupling reaction with 4-(4-ethylbenzo[d]thiazol-2-yl)piperazine under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure makes it a valuable component in various applications.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorothiophen-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
  • (5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperidin-1-yl)methanone
  • (5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Uniqueness

What sets (5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone apart from similar compounds is its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS2/c1-2-12-4-3-5-13-16(12)20-18(25-13)22-10-8-21(9-11-22)17(23)14-6-7-15(19)24-14/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTGFBZCQYTUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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